1-(4-Aminocyclohexyl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminocyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDEBHBRYAASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298916 | |
| Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-78-6 | |
| Record name | 1-(cis-4-Aminocyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 4 Aminocyclohexyl Ethan 1 One
Chemical Reactivity of the Amino Group
The primary amino group in 1-(4-Aminocyclohexyl)ethan-1-one is a potent nucleophile, making it susceptible to a variety of chemical transformations.
Amination Reactions and Derivatives Formation
The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.org However, these reactions can sometimes be difficult to control and may yield a mixture of products. rsc.org
A more controlled and widely used transformation is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. rsc.org This reaction is fundamental in peptide synthesis and for introducing various functional groups. For instance, the acylation of similar aminocyclohexane derivatives has been shown to be influenced by the presence of tertiary amines, which can act as catalysts and, in some cases, even alter the stereoselectivity of the reaction. pacific.eduresearchgate.net
Table 1: Representative Acylation Reactions of Amino Groups
| Amine Reactant | Acylating Agent | Product | Reference |
| Cyclohexylamine | Acetyl chloride | N-Cyclohexylacetamide | atamankimya.com |
| trans-2-(p-tolylsulfanyl)cyclohexanol | 2-Chloropropanoyl chloride | Corresponding ester-amide | researchgate.net |
| Primary and secondary amines | Acid chloride/anhydride | Amide | rsc.org |
Participation in Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a smaller molecule, typically water. libretexts.org The amino group of this compound is a prime participant in such reactions.
A key example is the formation of imines, or Schiff bases, through reaction with aldehydes or ketones. vanderbilt.edu This acid-catalyzed reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. vanderbilt.edu The resulting imine can be a stable final product or an intermediate for further transformations, such as reduction to a secondary amine. The pH of the reaction medium is a critical factor, with optimal rates often observed around pH 5. vanderbilt.edu
Furthermore, the amino group can react with other carbonyl-containing compounds, such as esters or β-dicarbonyl compounds, to form a variety of heterocyclic structures, which are prevalent in medicinal chemistry. frontiersin.org
Chemical Reactivity of the Ketone Moiety
The ketone's carbonyl group is characterized by an electrophilic carbon atom, making it a target for nucleophilic attack.
Carbonyl Reactivity in Nucleophilic Additions
The carbonyl carbon of the acetyl group is susceptible to attack by a wide range of nucleophiles. These reactions, known as nucleophilic additions, are fundamental to the reactivity of ketones. Depending on the nucleophile and reaction conditions, a variety of products can be formed. For example, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols.
The ketone can also react with amine derivatives. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. bldpharm.com These reactions are often used for the characterization and purification of ketones.
Aldol-Type Condensations and Related Reactions
The ketone moiety of this compound possesses α-hydrogens (on the methyl group) which are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in aldol-type condensation reactions. vanderbilt.edu In a self-condensation, the enolate would attack the carbonyl group of another molecule of this compound, leading to a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone.
Crossed aldol (B89426) condensations, where the enolate of this compound reacts with a different aldehyde or ketone, can produce a diverse range of products. The outcome of such reactions is often governed by the relative reactivity of the carbonyl compounds and the reaction conditions.
The Claisen condensation is a related reaction where an ester enolate reacts with a carbonyl compound. pressbooks.pub While the ketone itself doesn't directly participate as the enolate-forming species in a classical Claisen condensation, it can act as the electrophilic partner.
Table 2: Examples of Aldol and Claisen-Type Condensation Reactions
| Carbonyl Compound(s) | Base/Catalyst | Product Type | Reference |
| Ethyl acetate (B1210297) (self-condensation) | Sodium ethoxide | β-keto ester | pressbooks.pub |
| Acetaldehyde (self-condensation) | Base | β-hydroxy aldehyde (aldol) | vanderbilt.edu |
| 1-Acetylcyclohexene (self-condensation) | Not specified | Dimerized product | rsc.org |
Derivatization to Form Complex Molecular Architectures
The dual functionality of this compound makes it an ideal starting material for the synthesis of complex molecules, particularly heterocyclic compounds. rsc.orgresearchgate.net By strategically exploiting the reactivity of both the amino and ketone groups, a variety of ring systems can be constructed.
For instance, intramolecular reactions are possible. If the amino group were to react with the ketone under specific conditions, it could lead to the formation of a cyclic imine or enamine, which could then be a precursor for more complex structures.
More commonly, the bifunctional nature is utilized in multi-component reactions or sequential reaction cascades. For example, the amino group could be modified first, perhaps through acylation, and then the ketone moiety could be used in a subsequent cyclization reaction. The synthesis of various nitrogen-containing heterocycles often relies on β-aminoketones as key intermediates. rsc.orgmdpi.com These can be synthesized through methods like the Mannich reaction or Michael addition to α,β-unsaturated ketones. rsc.org The resulting aminoketones can then undergo a variety of cyclization reactions to form pyridines, pyrimidines, and other important heterocyclic scaffolds. researchgate.net
The ability to build complex molecular frameworks from relatively simple starting materials is a central goal of organic synthesis, and this compound represents a valuable, though under-explored, platform for such endeavors.
Synthesis of Heterocyclic Systems from this compound Precursors
The presence of both an amino and a ketone functional group within the same molecule makes this compound a prime candidate for the construction of various heterocyclic rings. The amino group can act as a nucleophile, while the acetyl group provides an electrophilic center, often after an initial reaction such as condensation. This dual reactivity allows for intramolecular cyclizations or intermolecular reactions with other bifunctional reagents to form stable ring structures.
While the direct application of this compound in the synthesis of a wide array of heterocycles is a subject of ongoing research, its structural analogue, 1-(4-aminophenyl)ethanone, has been extensively used to create numerous heterocyclic systems. These include thiophenes, oxazoles, and triazoles, suggesting a rich and analogous reaction chemistry for the cyclohexyl derivative.
Formation of Pyrimidine-Based Derivatives
The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. In the context of this compound, the acetyl group can serve as a precursor to a 1,3-dicarbonyl system through various chemical manipulations. For instance, reaction with a suitable carbon source could introduce a second carbonyl group or a related functional group at the alpha-position to the existing ketone.
Furthermore, the amino group on the cyclohexane (B81311) ring can be envisioned to participate in the formation of the pyrimidine ring, or it can be a handle for attaching other functionalities. For example, the reaction of its aromatic counterpart, 1-(4-aminophenyl)ethanone, with chalcones and guanidine (B92328) hydrochloride is a known route to substituted aminopyrimidines. This suggests that this compound could similarly be converted to chalcone-like intermediates, which would then undergo cyclization to form pyrimidine derivatives.
Transformations into Other Substituted Cyclohexane-1-one Compounds
The reactivity of this compound is not limited to the formation of heterocyclic systems. Both the amino and acetyl groups can be chemically modified to yield a variety of other substituted cyclohexane-1-one compounds.
The amino group can undergo a range of standard transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: The ketone can be reductively aminated to introduce a new amino group, or the existing amino group can be used to react with other carbonyl compounds.
The acetyl group, on the other hand, can be subjected to:
Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Alpha-Halogenation: Introduction of a halogen atom at the carbon adjacent to the carbonyl group, which can then serve as a handle for further nucleophilic substitution.
These transformations allow for the fine-tuning of the molecule's properties and provide access to a broader range of cyclohexane-based structures with potential applications in medicinal chemistry and materials science.
Cyclization Reactions to Diverse Scaffolds
Beyond the synthesis of simple heterocycles, this compound can be a precursor for more complex, fused-ring systems. Intramolecular reactions are a powerful tool for building molecular complexity in a single step. For example, it is conceivable that under specific conditions, the amino group could react with a derivative of the acetyl group to form a bicyclic system.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within the molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the "1-(4-Aminocyclohexyl)ethan-1-one" molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, with protons near electronegative atoms or groups (like the amino group and the carbonyl group) being "deshielded" and appearing at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin splitting patterns reveal the number of adjacent protons.
For "this compound," one would expect to see distinct signals for the methyl protons of the acetyl group, the methine proton at the point of substitution on the cyclohexane (B81311) ring, the methine proton attached to the nitrogen atom, the protons of the amino group, and the methylene (B1212753) protons of the cyclohexane ring. The protons on the cyclohexane ring would likely appear as complex multiplets due to their various axial and equatorial positions and their coupling to neighboring protons. The stereochemistry of the molecule (cis or trans) would significantly influence the chemical shifts and coupling constants of the cyclohexane protons.
Illustrative ¹H NMR Data for a Related Aminocyclohexane Derivative:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.10 | Singlet | 3H | -COCH₃ |
| ~2.50 - 2.70 | Multiplet | 1H | CH-CO |
| ~2.90 - 3.10 | Multiplet | 1H | CH-NH₂ |
| ~1.20 - 2.00 | Multiplets | 8H | Cyclohexane -CH₂- |
| ~1.60 | Broad Singlet | 2H | -NH₂ |
Note: This table is illustrative and based on general chemical shift values for similar functional groups. Actual values for "this compound" may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, C-N, C-C). In the ¹³C NMR spectrum of "this compound," a distinct signal for the carbonyl carbon of the ketone would be expected at a significantly downfield chemical shift (typically in the range of 200-220 ppm). The carbon atom attached to the amino group would also have a characteristic chemical shift, as would the methyl carbon of the acetyl group and the various carbons of the cyclohexane ring. The symmetry of the cyclohexane ring will affect the number of distinct carbon signals observed.
Illustrative ¹³C NMR Data for a Related Cyclohexyl Ketone:
| Chemical Shift (δ, ppm) | Assignment |
| ~212.0 | C=O (Ketone) |
| ~50.0 | C-N |
| ~45.0 | C-CO |
| ~28.0 - 35.0 | Cyclohexane carbons |
| ~25.0 | -CH₃ |
Note: This table is illustrative and based on general chemical shift values for similar functional groups. Actual values for "this compound" may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in "this compound," two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. This is particularly useful for tracing the connectivity of the protons within the cyclohexane ring and for confirming the relationship between the methine protons and the adjacent methylene protons. unimi.it
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbon atoms in the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, which allows for the determination of the elemental composition of "this compound". The molecular formula of this compound is C₈H₁₅NO, and its exact mass can be calculated. An HRMS measurement that matches this calculated mass to within a few parts per million provides strong evidence for the compound's identity. For example, a calculated exact mass for C₈H₁₅NO would be compared to the experimentally determined value to confirm the elemental formula. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing mixtures containing "this compound," for example, to assess its purity or to identify byproducts from a chemical reaction. chemicalbook.com
In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC part), where different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that component, allowing for its identification by comparing it to a library of known spectra. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful non-destructive methods that offer insights into the functional groups present in a molecule and the nature of its electronic transitions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The presence of a primary amine (R-NH2) is readily identifiable by its characteristic absorption in the 3300 to 3500 cm⁻¹ range. libretexts.org Typically, primary amines exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org These N-H absorption bands are generally sharper and less intense than the O-H bands of alcohols, which absorb in a similar region. libretexts.org
Another key functional group, the carbonyl (C=O) of the ketone, is one of the most easily recognizable absorptions in an IR spectrum due to its strong, sharp peak. libretexts.org This peak typically appears in the range of 1670 to 1780 cm⁻¹. libretexts.orgpressbooks.pub For aliphatic ketones, the C=O stretch is often observed around 1715 cm⁻¹. libretexts.org The spectrum will also display C-H stretching absorptions from the alkane-like cyclohexyl ring, which are typically found between 2850 and 2960 cm⁻¹. pressbooks.pub
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Ketone | C=O Stretch | 1715 (aliphatic) |
| Alkane | C-H Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org These transitions involve the excitation of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.
In the case of this compound, the primary chromophores—the parts of the molecule that absorb light—are the carbonyl group and the amino group. libretexts.org The carbonyl group contains both π electrons (in the C=O double bond) and non-bonding (n) electrons on the oxygen atom. This allows for two main types of electronic transitions: a π to π* (pi to pi antibonding) transition and an n to π* (n to pi antibonding) transition. upenn.eduyoutube.com The n to π* transitions are typically weaker and occur at longer wavelengths (around 280-290 nm for ketones), while the π to π* transitions are more intense and occur at shorter wavelengths (around 180 nm for ketones). upenn.edu
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Transition | Typical Wavelength Range (nm) |
| Carbonyl (Ketone) | n → π | 280 - 290 |
| Carbonyl (Ketone) | π → π | ~180 |
| Amine | n → σ* | 175 - 200 |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of purity of chemical compounds. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used in organic chemistry to monitor the progress of a reaction. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to observe the disappearance of reactants and the appearance of products. libretexts.org For the synthesis of this compound, TLC can be used to track the conversion of the starting materials. youtube.com A suitable solvent system (eluent) is chosen to achieve good separation between the starting materials and the desired product. rsc.org The spots are visualized, often using a UV lamp or a chemical stain, and the retention factor (Rf) values are compared to those of the pure starting materials and product. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Flash Column Chromatography for Purification Strategies
Flash column chromatography is a preparative technique used for the purification of organic compounds from reaction mixtures. hawachhplccolumn.com It operates on the same principles as TLC but on a larger scale, allowing for the isolation of gram quantities of material. libretexts.org For the purification of this compound, which contains a basic amino group, special considerations are necessary. Basic compounds can interact strongly with the acidic silica (B1680970) gel stationary phase, leading to poor separation. wfu.edu To mitigate this, a small amount of a competing amine, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent. wfu.edu This helps to neutralize the acidic sites on the silica, allowing the aminocyclohexyl ethanone (B97240) to elute more effectively. wfu.edu The choice of solvent system, typically a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (B1210297), is optimized using TLC to achieve the best separation. rochester.edu Fractions are collected and analyzed by TLC to identify those containing the pure product. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and, in the case of chiral molecules, to quantify the enantiomeric excess. heraldopenaccess.us For purity assessment, a reversed-phase HPLC method is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The compound of interest should appear as a single, sharp peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
Since this compound can exist as enantiomers, determining the enantiomeric excess (a measure of the optical purity) is crucial, especially in pharmaceutical contexts. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) in the HPLC column. nih.gov These specialized columns are designed to interact differently with each enantiomer, leading to their separation and allowing for the quantification of each in the mixture. nih.gov Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. masterorganicchemistry.com
Computational Chemistry and Theoretical Investigations of 1 4 Aminocyclohexyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which to examine the intricacies of molecular structure and behavior. For 1-(4-Aminocyclohexyl)ethan-1-one, these methods offer insights into its geometry, electronic landscape, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern chemical research due to its balance of accuracy and computational cost. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine the optimized geometry of molecules, including bond lengths and angles. researchgate.netresearchgate.net For this compound, DFT studies would reveal the precise spatial arrangement of its constituent atoms in its most stable electronic state.
The electronic structure of a molecule, including the distribution of electron density and the energies of its molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) provides a measure of the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT calculations. NBO analysis partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units that align with the familiar Lewis structure concept. uni-muenchen.dempg.de This analysis provides insights into charge distribution, hybridization, and delocalization effects within the molecule. For this compound, NBO analysis would quantify the polarization of bonds like C=O and C-N and identify any significant hyperconjugative interactions that contribute to its stability. wisc.edu
Table 1: Representative DFT-Calculated Properties for Substituted Cyclohexanes
| Property | Representative Value | Significance |
| C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |
| C-N Bond Length | ~1.47 Å | Reflects the single bond character between carbon and nitrogen. |
| C-C-C Bond Angle (ring) | ~111° | Shows slight deviation from the ideal tetrahedral angle of 109.5° in the chair conformation. |
| HOMO-LUMO Gap | 4-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2-4 D | Quantifies the overall polarity of the molecule, influenced by the amino and ethanone (B97240) groups. |
Ab Initio Calculations for High-Accuracy Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. pku.edu.cn These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structure information, though often at a greater computational expense than DFT. nih.gov For this compound, ab initio calculations would offer a more rigorous description of its electronic wavefunction and energy levels, serving as a benchmark for DFT results. dntb.gov.ua
The choice of basis set is crucial in ab initio calculations, with larger basis sets like 6-311G** generally yielding more accurate results by providing a more flexible description of the atomic orbitals. pku.edu.cn High-level ab initio calculations could be particularly useful for investigating subtle electronic effects, such as the precise nature of the nitrogen lone pair and its potential interactions with the rest of the molecule.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides the tools to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. wisc.eduschoolwires.net For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful.
Calculated vibrational frequencies from DFT can be used to simulate an IR spectrum. wisc.edunist.gov Specific vibrational modes, such as the C=O stretch of the ketone and the N-H stretches of the amine, would appear at characteristic frequencies, aiding in the identification of these functional groups in an experimental spectrum. nih.gov
Similarly, theoretical calculations can predict the chemical shifts of protons and carbons in an NMR spectrum. youtube.com The predicted shifts for the hydrogens on the cyclohexane (B81311) ring and in the amino and ethanone groups would depend on their chemical environment, including their axial or equatorial position. quora.com Comparing theoretical and experimental spectra can help to confirm the structure and stereochemistry of the molecule. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Analog-Based)
| Spectroscopy | Feature | Predicted Range/Value | Notes |
| IR Spectroscopy | C=O Stretch | 1705-1725 cm⁻¹ | Strong, sharp peak characteristic of a ketone. |
| N-H Stretch | 3300-3500 cm⁻¹ | Broad peak(s) characteristic of a primary amine. | |
| ¹H NMR | Axial Protons | Higher field (lower ppm) | Shielded by the ring current. |
| Equatorial Protons | Lower field (higher ppm) | Deshielded compared to axial protons. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 205-220 ppm | Highly deshielded carbon. |
| C-N Carbon | 40-60 ppm | Carbon attached to the amino group. |
Conformational Analysis of the Cyclohexyl Ring and Substituents
The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.org The presence of substituents on the ring introduces different conformational possibilities with varying energies.
Energy Landscapes of Chair Conformations in Substituted Cyclohexanes
The interconversion between the two chair conformations of a substituted cyclohexane, known as a ring flip, proceeds through higher-energy intermediates such as the half-chair and boat conformations. masterorganicchemistry.com The energy difference between the two chair conformers determines their relative populations at equilibrium. pearson.com
For this compound, which is a 1,4-disubstituted cyclohexane, the relative orientation of the amino and ethanone groups can be either cis or trans.
In the cis isomer, one substituent is axial and the other is equatorial in one chair conformation. A ring flip converts the axial group to equatorial and the equatorial group to axial. sapub.org
In the trans isomer, both substituents are either axial (diaxial) or both are equatorial (diequatorial). sapub.org
The energy of each conformation is influenced by steric interactions, particularly 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the axial hydrogens on the same side of the ring. masterorganicchemistry.com
Table 3: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Stability |
| Chair | 0 | Most Stable |
| Twist-Boat | ~5.5 | Intermediate |
| Boat | ~6.5 | Less Stable |
| Half-Chair | ~10 | Least Stable (Transition State) |
Note: These are general energy values for the unsubstituted cyclohexane ring. The presence of substituents will alter these values. masterorganicchemistry.com
Investigation of Axial-Equatorial Preferences of Amino and Ethanone Groups
Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. sapub.org The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the equatorial and axial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position.
For this compound, the conformational equilibrium will depend on the relative steric bulk of the amino (-NH₂) and ethanone (-C(O)CH₃) groups. Generally, bulkier groups have larger A-values and a stronger preference for the equatorial position.
In the case of the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer, as both bulky groups avoid the strained axial positions. For the cis isomer, the two chair conformations will have different energies if the A-values of the amino and ethanone groups are different. The conformation with the larger group in the equatorial position will be favored.
Table 4: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -NH₂ (Amino) | ~1.2 - 1.5 |
| -C(O)CH₃ (Acetyl/Ethanone) | ~1.0 - 1.2 |
| -CH₃ (Methyl) | 1.74 |
| -OH (Hydroxyl) | ~0.9 - 1.0 |
Note: A-values can vary slightly depending on the experimental conditions and the method of determination. The values for the amino and acetyl groups suggest they have a moderate preference for the equatorial position.
Role of Steric and Electronic Effects on Conformer Stability
The conformational stability of this compound is primarily dictated by the interplay of steric and electronic effects. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents—the amino (-NH2) group and the acetyl (-COCH3) group—can occupy either axial or equatorial positions.
Steric effects , which arise from the spatial repulsion between atoms, generally dictate that bulky substituents prefer the more spacious equatorial position to minimize non-bonded interactions. youtube.comresearchgate.net In the case of this compound, both the amino and acetyl groups are larger than hydrogen atoms. Therefore, the most stable conformer is expected to be the trans isomer with both substituents in the equatorial position (diequatorial). The cis isomer, which would have one substituent in the axial and one in the equatorial position, would experience greater steric strain due to 1,3-diaxial interactions.
Electronic effects , such as hyperconjugation and electrostatic interactions, can also influence conformer stability, sometimes counteracting steric predictions. youtube.comnih.gov For instance, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acetyl group could potentially stabilize certain conformations, although this is less likely in the 1,4-disubstituted pattern due to the distance between the groups. The relative stability of conformers is determined by the balance of these competing steric and electronic factors. youtube.com
Table 1: Predicted Relative Stability of this compound Isomers This table is illustrative, based on general principles of conformational analysis. Precise energy values would require specific quantum chemical calculations for this molecule.
| Isomer | Amino Group Position | Acetyl Group Position | Predicted Relative Stability | Primary Influencing Factors |
|---|---|---|---|---|
| trans | Equatorial | Equatorial | Most Stable | Minimization of steric strain |
| cis | Equatorial | Axial | Less Stable | Steric strain from axial acetyl group |
| cis | Axial | Equatorial | Less Stable | Steric strain from axial amino group |
| trans | Axial | Axial | Least Stable | Significant steric strain from two axial groups |
Isomeric Interconversions and Barrier Calculations
The interconversion between different conformers of this compound, particularly the "chair flip" of the cyclohexane ring, involves overcoming specific energy barriers. This process allows axial substituents to become equatorial and vice versa. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of the transition states involved in these transformations. nih.gov
The chair-to-chair interconversion proceeds through higher-energy intermediate conformations, including the half-chair, twist-boat, and boat forms. For an unsubstituted cyclohexane, the energy barrier for the chair flip is approximately 10 kcal/mol, with the half-chair being the highest energy point on the pathway. masterorganicchemistry.com The presence of substituents on the ring can alter this barrier.
Intrinsic reaction coordinate (IRC) calculations can map the entire energy profile of the interconversion, confirming the connection between the stable chair conformers and the transition states. nih.gov For a substituted cyclohexane like this compound, the energy difference between the two chair conformers (e.g., diequatorial vs. diaxial trans isomers) will be significant, making the diequatorial form heavily favored at equilibrium.
Table 2: Illustrative Energy Profile for a Substituted Cyclohexane Chair Flip Values are based on typical energies for substituted cyclohexanes and are presented for illustrative purposes. masterorganicchemistry.com
| Conformation/Transition State | Typical Relative Energy (kcal/mol) | Key Characteristics |
|---|---|---|
| Chair | 0 | Ground state, most stable conformation |
| Half-Chair | ~10-11 | Highest energy transition state, significant angle and torsional strain |
| Twist-Boat | ~5.5 | Local energy minimum, avoids some flagpole interactions |
| Boat | ~6.5 | Transition state between twist-boat forms, features flagpole interactions |
Reaction Mechanism Studies
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These studies provide a step-by-step picture of bond-forming and bond-breaking processes.
Elucidation of Reaction Pathways Using Computational Models
By modeling the reactants, products, intermediates, and transition states, computational chemistry can map out the most likely reaction pathways for the synthesis or transformation of this compound. For example, in a potential synthesis involving the reduction of a nitro group or the amination of a ketone, computational models can help determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov Different theoretical models can be employed to calculate the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. researchgate.net
Transition State Analysis for Key Synthetic Steps
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. youtube.com Computational tools can calculate the geometry and energy of these fleeting structures. For a key synthetic step, such as the addition of a nucleophile to the carbonyl carbon, transition state analysis can reveal the precise arrangement of atoms as the new bond is formed. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com
Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other governs its physical properties, such as melting point, boiling point, and crystal structure. These interactions are primarily non-covalent.
Analysis of Non-Covalent Interactions within Molecular Systems
The structure of this compound contains functional groups capable of forming significant non-covalent interactions. The primary amino group (-NH2) is a strong hydrogen bond donor, while the carbonyl oxygen (=O) is a strong hydrogen bond acceptor. Consequently, the most significant intermolecular force is expected to be hydrogen bonding between the amino group of one molecule and the carbonyl group of another, leading to the formation of chains or more complex networks. rsc.org
Theoretical Basis for Host-Guest Recognition Involving Amino Ketones
Host-guest chemistry is fundamentally governed by non-covalent interactions. nih.gov The ability of a "host" molecule to recognize and bind a "guest" molecule, such as this compound, is determined by the sum of these interactions. Computational chemistry offers powerful tools to dissect and quantify these forces, providing insight into the structure, stability, and dynamics of the resulting host-guest complex. acs.orgnumberanalytics.com
The key functional groups of this compound that dictate its interactions are the amino group (-NH₂) and the ketone group (C=O). In aqueous or protic environments, the amino group is typically protonated to form an ammonium (B1175870) cation (-NH₃⁺), a crucial feature for strong electrostatic interactions.
Key Non-Covalent Interactions:
Hydrogen Bonding: The ketone's carbonyl oxygen is a potent hydrogen bond acceptor. scienceready.com.auyoutube.com It can form strong hydrogen bonds with hydrogen bond donors on a host molecule, such as hydroxyl (-OH) or amide (-NH) groups. The protonated amino group (-NH₃⁺) is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with electronegative atoms like oxygen or nitrogen on a host. rsc.org This directionality and specificity make hydrogen bonding a primary driver in molecular recognition. rsc.org
Cation-π Interactions: The positively charged ammonium group can engage in strong, non-covalent interactions with electron-rich π-systems (like aromatic rings) of a host molecule. numberanalytics.comnumberanalytics.com This attractive force, arising from the interaction between the cation and the quadrupole moment of the π-system, can significantly contribute to the binding energy of a complex, often comparable in strength to hydrogen bonds. researchgate.netnih.gov Computational methods are essential for accurately modeling and quantifying these interactions. numberanalytics.comnumberanalytics.com
Ion-Dipole and Dipole-Dipole Interactions: The permanent dipole of the ketone group, with its partial negative charge on the oxygen and partial positive charge on the carbon, can interact favorably with polar groups or ions. scienceready.com.au The ammonium group's positive charge can interact strongly with dipolar functional groups on the host.
Van der Waals Forces and the Hydrophobic Effect: The cyclohexyl and acetyl groups of the molecule are nonpolar and can be encapsulated within a hydrophobic cavity of a host molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.govnih.gov This is driven by the hydrophobic effect, where the release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent results in a favorable increase in entropy. Van der Waals forces, though individually weak, become significant when there is a high degree of shape and size complementarity between the host and guest.
Computational Approaches to Studying Host-Guest Recognition:
To investigate these interactions and predict the behavior of amino ketones in host-guest systems, computational chemists employ a variety of methods:
Molecular Mechanics (MM): This method uses classical physics to model molecular systems, making it suitable for studying large systems and for performing molecular dynamics simulations to explore the conformational landscape and binding dynamics of a host-guest complex. numberanalytics.comnih.gov
Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are crucial for understanding the nature of non-covalent interactions like hydrogen bonds and cation-π interactions. numberanalytics.comnih.gov DFT calculations are often used to obtain accurate binding energies and to analyze the electronic properties of the complex. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations, often using force fields derived from MM, simulate the movement of atoms over time, providing insights into the dynamic process of guest binding, the role of solvent molecules, and the conformational changes that occur upon complexation. nih.govresearchgate.net
Illustrative Research Findings:
While data for this compound is absent, studies on analogous systems highlight the insights gained from computational investigations. For instance, computational studies on the complexation of amino acids with macrocyclic hosts like cucurbiturils and cyclodextrins have elucidated the dominant role of the protonated amino group in binding. mdpi.comrsc.org Similarly, investigations into the binding of ketones by cyclodextrins have demonstrated the importance of the carbonyl group's polarity and the hydrophobic contribution of the alkyl chain. acs.org
The following tables present hypothetical and representative data based on findings for similar host-guest systems to illustrate the type of information generated from computational studies.
Table 1: Calculated Interaction Energies for a Hypothetical Host-Guest Complex of an Amino Ketone
| Interaction Type | Calculated Contribution (kcal/mol) |
| Hydrogen Bonding | -8.5 |
| Cation-π Interaction | -12.0 |
| Van der Waals & Hydrophobic Effect | -5.5 |
| Solvation Penalty | +7.0 |
| Total Binding Free Energy | -19.0 |
Note: This data is illustrative and not based on actual calculations for this compound.
Table 2: Key Interaction Distances from a DFT-Optimized Geometry of a Model Amino Ketone Complex
| Interacting Atoms | Interaction Type | Distance (Å) |
| Guest N-H --- Host O | Hydrogen Bond | 1.85 |
| Guest C=O --- Host H-O | Hydrogen Bond | 1.92 |
| Guest N⁺ --- Host π-centroid | Cation-π | 3.50 |
Note: This data is representative of typical bond lengths found in such complexes.
Applications in Advanced Organic Synthesis and Materials Science Research
1-(4-Aminocyclohexyl)ethan-1-one as a Versatile Organic Building Block
The presence of two distinct functional groups, an amine and a ketone, allows for a wide range of chemical transformations, positioning this compound as a versatile building block in organic synthesis. These reactive sites can be addressed selectively or in tandem to create a diverse array of more complex molecules.
Role in the Construction of Complex Molecular Scaffolds
The bifunctionality of this compound is instrumental in the synthesis of complex molecular scaffolds. The amino group can act as a nucleophile or be transformed into various other functionalities, while the ketone group is susceptible to reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. This dual reactivity allows for the construction of polycyclic and heterocyclic systems, which are common motifs in medicinally relevant compounds and natural products. The cyclohexane (B81311) ring itself provides a three-dimensional framework that can be crucial for establishing specific spatial arrangements in the target molecules. The non-polar nature of the cyclohexyl group can also contribute to the stability of intermediates in multi-step syntheses.
Application in the Synthesis of Chiral Intermediates
The synthesis of single-enantiomer pharmaceutical intermediates is of paramount importance in the drug development industry. researchgate.net Biocatalytic methods, employing enzymes or whole-cell systems, offer an environmentally friendly and highly selective alternative to traditional chemical resolutions for producing optically pure compounds. researchgate.netunimi.it
The ketone functionality of this compound makes it a suitable substrate for enzymatic reductions to produce chiral alcohols. Similarly, the amino group can be a target for transaminases, which are capable of converting prochiral ketones to chiral amines with high enantiomeric excess. nih.gov These enzymatic transformations are key steps in generating chiral building blocks that are essential for the synthesis of complex drug molecules. For instance, engineered amine dehydrogenases have been developed to synthesize chiral amines from ketones through reductive amination. nih.gov The resulting chiral aminocyclohexyl and hydroxycyclohexyl ethanone (B97240) derivatives are valuable intermediates for a range of pharmaceuticals.
Table 1: Examples of Biocatalytic Transformations for Chiral Intermediate Synthesis
| Enzyme Class | Transformation | Substrate Type | Product Type | Potential Application |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | Prochiral ketone | Chiral alcohol | Synthesis of various drug intermediates |
| Transaminase (TAm) | Asymmetric amination | Prochiral ketone | Chiral amine | Key intermediates for pharmaceuticals and agrochemicals researchgate.net |
| Amine Dehydrogenase (AmDH) | Reductive amination | Ketone | Chiral amine | Synthesis of pharmaceutical precursors nih.gov |
Precursor for Advanced Chemical Entities in Academic Research
In academic research, this compound and its derivatives serve as starting materials for the exploration of novel chemical space. The compound's reactivity allows for its incorporation into a variety of molecular structures, facilitating the synthesis of new compounds with potentially interesting biological or material properties. For example, derivatives such as 2-(4-aminocyclohexyl)-1-(1H-inden-5-yl)ethanone highlight how the core structure can be elaborated into more complex systems. nih.gov The ability to readily modify both the amino and keto groups enables researchers to create libraries of compounds for screening in various assays, contributing to the discovery of new lead compounds in drug discovery and materials science.
Development of Novel Materials with Structural Analogs
The structural motifs present in this compound are relevant to the design of new materials with specific electronic and organizational properties. By incorporating this compound or its analogs into larger molecular or supramolecular systems, researchers can explore novel functionalities.
Investigation of Optical Properties in Donor-Acceptor Systems
Donor-π-acceptor (D-π-A) systems are a class of organic molecules that have garnered significant attention for their unique optical and electronic properties. nih.govrsc.org These systems consist of an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated linker. rsc.org The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation gives rise to interesting photophysical phenomena, such as large Stokes shifts and emission in the near-infrared (NIR) region. nih.govrsc.org
Table 2: Components of Donor-π-Acceptor Systems and Their Functions
| Component | Function | Example Moiety |
| Donor (D) | Provides electrons | Alkyl amines, Indole, Benzothiazole nih.govrsc.org |
| π-Linker (π) | Facilitates electron delocalization | Cyclohexene, Thiophene nih.govresearchgate.net |
| Acceptor (A) | Accepts electrons | Chloroacrylic acid, Thienothiadiazole nih.govrsc.orgresearchgate.net |
Potential in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. youtube.com Self-assembly is the spontaneous organization of these individual components into ordered, larger structures. youtube.com
The functional groups of this compound, specifically the amino group, can participate in hydrogen bonding, a key interaction in directing self-assembly. By designing molecules that incorporate this aminocyclohexyl motif, it is possible to create building blocks that can self-assemble into well-defined supramolecular structures like micelles, polymers, or more complex assemblies. youtube.comnih.gov The ability to control the dynamic processes of assembly and disassembly is crucial for applications such as selective encapsulation of guest molecules, catalysis within nanoscale cavities, and the development of new nanodevices. nih.gov The cyclohexane ring provides a rigid and predictable conformational element that can be exploited in the design of these self-assembling systems.
Design of Functional Materials Based on Cyclohexane Frameworks
The unique, non-planar, and conformationally flexible nature of the cyclohexane ring imparts specific and desirable characteristics to materials. youtube.commasterorganicchemistry.com Its incorporation into a polymer backbone or as a pendant group can influence properties such as thermal stability, solubility, and mechanical strength. The chair conformation, the most stable arrangement of the cyclohexane ring, provides a three-dimensional structure that can disrupt polymer chain packing, leading to materials with lower crystallinity and enhanced solubility. masterorganicchemistry.com Furthermore, the cyclohexane moiety can serve as a rigid segment in the design of liquid crystalline materials. researchgate.net
The compound this compound is a bifunctional monomer, containing two distinct reactive sites: the primary amine (-NH2) and the ketone (-C=O) group. fiveable.mequora.com This dual functionality allows it to participate in a variety of polymerization and modification reactions, making it a hypothetical building block for diverse functional materials.
Potential Polymerization Pathways and Material Types
The presence of both an amino and a keto group on the cyclohexane scaffold of this compound opens up avenues for the synthesis of a range of functional polymers. The amino group can readily participate in step-growth polymerizations, while the ketone offers a site for subsequent modifications or specific interactions.
| Reaction Type | Reactant for this compound | Resulting Polymer/Material Type | Potential Properties/Applications |
| Polyamidation | Diacyl Chlorides or Dicarboxylic Acids | Polyamides nih.govyoutube.comresearchgate.netresearchgate.net | High thermal stability, good mechanical strength, potential for biodegradable materials. nih.gov |
| Polyimine Formation | Dialdehydes or Diketones | Polyimines (Schiff Bases) | Reversible covalent bonds, stimuli-responsive materials, self-healing polymers. |
| Reductive Amination | Dicarboxylic Acids (followed by reduction) | Polyamines | Enhanced flexibility, potential for metal chelation and catalysis. |
| Liquid Crystal Synthesis | Mesogenic Diols or Dihalides | Liquid Crystalline Polymers wikipedia.orgmedcraveebooks.com | Anisotropic properties, applications in displays and sensors. wikipedia.org |
Detailed Research Findings on Related Systems
While direct research on this compound in materials science is limited, studies on analogous structures provide valuable insights into its potential.
Polyamides from Aminocyclohexane Derivatives: Research has demonstrated the synthesis of polyamides from aminocyclohexane derivatives and dicarboxylic acids. nih.govresearchgate.net These polymers often exhibit improved solubility and processability compared to their fully aromatic counterparts due to the non-planar nature of the cyclohexane ring. The incorporation of the cyclohexane unit can disrupt the planarity of the polymer chains, reducing intermolecular forces and enhancing solubility in common organic solvents.
Functional Polymers via "Click" Chemistry: The amino group of this compound could be modified to introduce other functionalities, such as azides or alkynes, making it suitable for "click" chemistry reactions. nih.govresearchgate.net This approach allows for the efficient and specific synthesis of well-defined polymer architectures, including graft and block copolymers, with tailored properties.
Liquid Crystalline Polymers: The rigid cyclohexane core is a common component in the design of liquid crystalline materials. researchgate.netmedcraveebooks.com By incorporating this compound into a polymer backbone with other mesogenic units, it is conceivable to create novel thermotropic liquid crystalline polymers. The acetyl group could further influence the mesophase behavior and transition temperatures.
Self-Assembly and Supramolecular Chemistry: Molecules containing cyclohexane rings can participate in self-assembly processes to form ordered structures. rsc.orgrsc.org The amino and keto groups of this compound could engage in hydrogen bonding and other non-covalent interactions, potentially leading to the formation of supramolecular polymers or organized thin films.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Aminocyclohexyl)ethan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves reductive amination of 1-(4-oxocyclohexyl)ethanone using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent polarity, temperature, and pH) must be optimized to favor imine intermediate formation and subsequent reduction. For example, ethanol or methanol as solvents and temperatures between 60–80°C are typical. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR should show a singlet for the acetyl group (~2.1 ppm) and multiplet signals for the cyclohexyl protons. The amine proton appears as a broad peak (~1.5–2.0 ppm) but may be absent if exchanged. C NMR confirms the ketone (210–215 ppm) and cyclohexyl carbons.
- IR : Strong absorption bands for the carbonyl group (~1700 cm) and N–H stretching (~3300 cm).
- MS : Molecular ion peak at m/z 155 (CHNO) with fragmentation patterns matching the cyclohexyl and acetyl groups.
- Purity is validated via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or moisture uptake.
- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid if reactive, and dispose as hazardous waste.
- Refer to SDS guidelines for emergency exposure treatments (e.g., eye rinsing with water for 15 minutes) .
Advanced Research Questions
Q. How can computational tools (e.g., Multiwfn) elucidate the electronic properties and reactive sites of this compound?
- Methodological Answer : Multiwfn calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic (amine group) and electrophilic (carbonyl) sites. Electron localization function (ELF) analysis reveals lone pairs on the nitrogen, critical for hydrogen bonding or coordination chemistry. Fukui indices predict sites prone to electrophilic attack (e.g., the cyclohexyl ring’s para position). These insights guide functionalization strategies for drug design or catalysis .
Q. What challenges arise in crystallizing this compound, and how can SHELXL refine its crystal structure?
- Methodological Answer : The compound’s flexibility (chair-to-chair cyclohexane ring flipping) complicates crystallization. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at 4°C promotes stable crystal growth. SHELXL refines the structure by:
- Assigning anisotropic displacement parameters for non-H atoms.
- Modeling disorder in the cyclohexyl ring using PART instructions.
- Validating hydrogen bonding (N–H⋯O=C) via Hirshfeld surface analysis.
- Final R-factor should be <5% for high confidence .
Q. How do steric and electronic effects of the 4-aminocyclohexyl group influence regioselectivity in derivatization reactions?
- Methodological Answer : The axial vs. equatorial amine conformation dictates reactivity. In the axial position, steric hindrance from cyclohexyl C–H bonds reduces nucleophilicity, favoring electrophilic substitution at the acetyl group. Electronic effects (inductive withdrawal by the ketone) deactivate the ring, but the amine’s lone pairs can activate para positions via resonance. DFT calculations (e.g., Gaussian) quantify charge distribution to predict sites for acylation or alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
